molecular formula C8H9ClF3N B1317274 (4-(Trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 3047-99-2

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B1317274
CAS No.: 3047-99-2
M. Wt: 211.61 g/mol
InChI Key: DDDIOEYMKVFUGK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is systematically named [4-(trifluoromethyl)phenyl]methanamine hydrochloride according to IUPAC guidelines. Its structure consists of a benzylamine backbone substituted with a trifluoromethyl (–CF₃) group at the para position of the aromatic ring, paired with a hydrochloride counterion. Key structural identifiers include:

  • SMILES : C1=CC(=CC=C1CN)C(F)(F)F.Cl
  • InChIKey : DDDIOEYMKVFUGK-UHFFFAOYSA-N
  • CAS Registry Number : 3047-99-2

Common synonyms include 4-(trifluoromethyl)benzylamine hydrochloride and 4-aminomethylbenzotrifluoride hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₉ClF₃N , with a molar mass of 211.61 g/mol . Elemental composition breakdown:

Element Quantity Contribution to Molecular Weight (%)
C 8 45.42
H 9 4.27
Cl 1 16.76
F 3 26.96
N 1 6.59

Mass spectrometry data for the free base (C₈H₈F₃N) shows a molecular ion peak at m/z 175.15.

Crystallographic Data and Solid-State Characterization

Crystallographic data for the hydrochloride salt remains sparsely reported in literature. However, solid-state properties include:

  • Melting Point : 167°C
  • Density : 1.225 g/cm³
  • Morphology : White to off-white crystalline powder

X-ray diffraction studies of analogous trifluoromethyl-substituted benzylamine derivatives (e.g., 3,5-bis(trifluoromethyl)phenylmethanamine) suggest monoclinic or orthorhombic crystal systems with halogen-mediated intermolecular interactions.

Solubility Profile and Partition Coefficients

The compound exhibits moderate solubility in polar solvents:

Solvent Solubility (g/L, 20°C)
Water 1.5
Ethanol >100
Dichloromethane 50–100
Dimethyl sulfoxide >100

The calculated partition coefficient (logP) for the free base is 1.89 , indicating moderate lipophilicity due to the –CF₃ group.

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) data reveals:

  • Decomposition Onset : ~191°C
  • Primary Degradation Products : Hydrogen chloride (HCl), 4-(trifluoromethyl)benzylamine free base, and trace aromatic hydrocarbons

The free base (4-(trifluoromethyl)benzylamine) has a boiling point of 79–82°C at 15 mmHg . Under oxidative conditions, the –CF₃ group remains stable, but prolonged heating above 200°C may lead to defluorination.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDIOEYMKVFUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3047-99-2
Record name 4-(Trifluoromethyl)benzylamine Hydrochloride
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Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

Process Summary:

  • Starting from 4-(trifluoromethyl)benzaldehyde, reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the primary amine.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.

Key Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Pd/C catalyst
  • Temperature: Ambient to reflux conditions depending on catalyst and solvent
  • Workup: Acidification with HCl to form the hydrochloride salt, followed by crystallization

Advantages:

  • High selectivity for primary amine formation
  • Mild reaction conditions
  • Scalable for industrial production

Reduction of 4-(Trifluoromethyl)benzonitrile

Process Summary:

  • 4-(Trifluoromethyl)benzonitrile is reduced to the corresponding amine using borane complexes such as dimethylsulfide borane complex (BH3·Me2S) in tetrahydrofuran (THF).
  • The reaction is typically performed at low temperature (0 °C) followed by reflux to ensure complete reduction.
  • The amine is isolated as its hydrochloride salt by treatment with HCl in ethanol.

Representative Data from Literature:

Parameter Details
Starting Material 4-(Trifluoromethyl)benzonitrile
Reducing Agent BH3·Me2S complex
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to reflux (~66 °C)
Reaction Time 1.5 to 2 hours
Workup Aqueous NaOH quench, extraction, HCl salt formation
Yield ~77% isolated yield of hydrochloride salt
Purity >98% by HPLC

Reference: This method is detailed in chemical synthesis patents and peer-reviewed sources, demonstrating reproducibility and efficiency.

Nucleophilic Substitution on 4-(Trifluoromethyl)benzyl Halides

Process Summary:

  • 4-(Trifluoromethyl)benzyl chloride or bromide can be reacted with ammonia or amine sources under controlled conditions to substitute the halide with an amine group.
  • This method is less commonly used due to potential side reactions but can be optimized with phase-transfer catalysts and appropriate solvents.

Typical Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature: Elevated (80–100 °C)
  • Catalysts: Tetrabutylammonium bromide as phase-transfer catalyst
  • Reaction Time: 12–20 hours

Example: A patent describes the reaction of 4-(trifluoromethyl)benzyl chloride with ammonia in DMSO with tetrabutylammonium bromide at 100 °C to yield the amine hydrochloride salt after acidification.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Reductive Amination 4-(Trifluoromethyl)benzaldehyde NaBH3CN or H2/Pd-C, NH3, MeOH/EtOH 70–85 Mild, selective, scalable Requires aldehyde precursor
Reduction of Benzonitrile 4-(Trifluoromethyl)benzonitrile BH3·Me2S, THF, reflux ~77 High yield, straightforward Handling of borane reagents
Nucleophilic Substitution 4-(Trifluoromethyl)benzyl chloride NH3, DMSO, phase-transfer catalyst 60–75 Direct substitution Longer reaction time, side products

Analytical Characterization

  • Melting Point: Typically 150–160 °C for the hydrochloride salt
  • NMR Spectroscopy: Characteristic aromatic proton signals at δ 7.5–7.7 ppm; benzylic CH2-NH2 protons at δ ~3.5–4.0 ppm
  • Mass Spectrometry: Molecular ion peak consistent with C8H9F3N (free base) and corresponding hydrochloride adduct
  • HPLC Purity: >98% purity achievable with reversed-phase chromatography

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

1-(4-{[4-(Trifluoromethyl)phenyl]Methyl}Oxan-4-yl)Methanamine Hydrochloride

  • Molecular Formula: C₁₄H₁₇F₃NO·HCl
  • Molecular Weight : 323.75 g/mol
  • Structural Difference : Incorporates a tetrahydropyran (oxane) ring fused to the benzyl group.
  • Impact :
    • Increased steric bulk may reduce binding affinity to flat receptor sites compared to the planar structure of the parent compound.
    • Enhanced solubility in polar solvents due to the ether oxygen in the oxane ring .

(4-Phenoxyphenyl)Methanamine Hydrochloride

  • Molecular Formula: C₁₃H₁₄ClNO
  • Molecular Weight : 235.71 g/mol
  • Structural Difference: Phenoxy (-OPh) substituent replaces -CF₃.
  • Impact: Reduced electron-withdrawing effects; the phenoxy group is less polar but more lipophilic than -CF₃. Potential for π-π stacking interactions in receptor binding, altering pharmacological activity .

Cyclopropylthis compound

  • Molecular Formula : C₁₁H₁₁F₃N·HCl
  • Molecular Weight : 241.67 g/mol (enantiomer-specific)
  • Structural Difference : Cyclopropyl group attached to the methanamine carbon.
  • Impact :
    • Conformational rigidity may enhance selectivity for target receptors.
    • Stereoisomerism (R/S enantiomers) leads to differences in biological activity; e.g., (R)-isomers often show higher potency in chiral environments .

(4-Methoxyphenyl)(Phenyl)Methanamine Hydrochloride

  • Molecular Formula: C₁₄H₁₅NO·HCl
  • Molecular Weight : 249.74 g/mol
  • Structural Difference : Diphenyl structure with a methoxy (-OMe) group.

(4-(tert-Butyl)Phenyl)Methanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₇N·HCl
  • Molecular Weight : 203.72 g/mol
  • Structural Difference : tert-Butyl (-C(CH₃)₃) substituent.
  • Impact :
    • Extreme lipophilicity enhances membrane permeability but reduces aqueous solubility.
    • Synthesized via transition metal-free catalytic reduction, offering a greener route compared to traditional methods .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Key Application/Feature
(4-(Trifluoromethyl)phenyl)methanamine HCl C₈H₉F₃N·HCl 215.62 -CF₃ Polar solvents (methanol) Cardiac drug intermediate
1-(4-{[4-(CF₃)Ph]Methyl}Oxan-4-yl)methanamine HCl C₁₄H₁₇F₃NO·HCl 323.75 Oxane ring Moderate polarity Enhanced solubility
(4-Phenoxyphenyl)methanamine HCl C₁₃H₁₄ClNO 235.71 -OPh Low aqueous solubility π-π interactions
Cyclopropyl(4-(CF₃)Ph)methanamine HCl C₁₁H₁₁F₃N·HCl 241.67 Cyclopropyl Stereoisomer-dependent Chiral drug synthesis
(4-tert-Butylphenyl)methanamine HCl C₁₁H₁₇N·HCl 203.72 -C(CH₃)₃ Low in water, high in organics Green synthesis route

Key Research Findings

  • Stereochemical Influence : Enantiomers of cyclopropyl analogs (e.g., (R)- vs. (S)-isomers) exhibit distinct biological activities, underscoring the importance of chiral resolution in drug development .
  • Synthetic Accessibility : Transition metal-free reduction methods for tert-butyl analogs offer cost-effective and environmentally friendly alternatives .
  • Metabolic Stability: The -CF₃ group in the parent compound reduces oxidative deamination, extending half-life compared to non-fluorinated analogs .

Biological Activity

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride, a compound characterized by the presence of a trifluoromethyl group, exhibits significant biological activity that has attracted attention in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is represented by the following chemical structure:

C8H9ClF3N\text{C}_8\text{H}_9\text{ClF}_3\text{N}
  • Molecular Weight : 201.61 g/mol
  • CAS Number : 3300-51-4

The trifluoromethyl group (-CF₃) enhances lipophilicity and influences the compound's interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that the trifluoromethyl substituent can significantly enhance binding affinity and selectivity towards specific biological targets.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .
  • Cytotoxic Activity : Studies demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating potential anti-cancer properties .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/Cell LineIC₅₀ Value (µM)Reference
COX-2 InhibitionEnzyme10.4
LOX-5 InhibitionEnzyme5.4
CytotoxicityMCF-7 (Breast Cancer)18.1
CytotoxicityHepG2 (Liver Cancer)24.3

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. For instance, compound derivatives showed IC₅₀ values ranging from 2.27 µM to 4.56 µM against different leukemia and solid tumor cell lines .

Case Study 2: Inhibition of Protein Kinases

Another study focused on the design and synthesis of new analogs based on the (4-(trifluoromethyl)phenyl)methanamine scaffold aimed at inhibiting protein kinases involved in cancer progression. The analogs demonstrated significant inhibition against chronic myelogenous leukemia cells with IC₅₀ values comparable to established kinase inhibitors like imatinib .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride to improve yield and purity?

  • Methodological Answer :

  • Reductive Amination : Start with 4-(trifluoromethyl)benzaldehyde and react with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the primary amine. Subsequent HCl treatment yields the hydrochloride salt. Monitor reaction progress via TLC or NMR .
  • Building Block Utilization : Use pre-functionalized aromatic intermediates (e.g., 4-(trifluoromethyl)benzyl chloride) to reduce side reactions. Enamine Ltd. catalogs highlight similar trifluoromethylated building blocks for streamlined synthesis .
  • Purification : Recrystallize using ethanol/water mixtures to remove unreacted starting materials. Purity (>95%) can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Confirm molecular weight (MW: 225.6 g/mol) using electrospray ionization (ESI+) with m/z 190 [M+H]+ (free base) and chloride adducts .
  • HPLC : Assess purity (>98%) under QC-SMD-TFA05 conditions (retention time ~1.35 minutes) with UV detection at 254 nm .
  • NMR : ¹H NMR (D2O, 400 MHz) shows characteristic signals: δ 7.65 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.95 (s, 2H, CH2NH2), and NH2 protons broadened due to HCl .

Q. How should researchers address stability and storage challenges for this compound?

  • Methodological Answer :

  • Hygroscopicity : Store in airtight containers under nitrogen or argon to prevent moisture absorption, which can degrade the hydrochloride salt .
  • Temperature : Long-term stability is maintained at -20°C; avoid repeated freeze-thaw cycles. Short-term storage at 4°C is acceptable for active experiments .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect impurities like oxidized byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or assessing stereochemical purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (80:20) to separate enantiomers. Retention times vary by >2 minutes for R/S configurations .
  • Stereoselective Synthesis : Incorporate chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to bias enantiomer formation. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can researchers identify biological targets or structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., serotonin transporters) due to structural similarity to antidepressant pharmacophores .
  • SAR Libraries : Synthesize analogs (e.g., replacing CF3 with Cl or OCF3) and test in vitro for receptor binding (IC50 assays) or cellular uptake (fluorescence tagging) .

Q. What experimental approaches mitigate hygroscopicity-related issues in formulation studies?

  • Methodological Answer :

  • Lyophilization : Convert the hydrochloride salt to a free base, lyophilize, and reconstitute in anhydrous DMSO for in vivo studies .
  • Co-Crystallization : Co-formulate with non-hygroscopic counterions (e.g., tosylate) to improve handling .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and hERG inhibition. The trifluoromethyl group may reduce metabolic oxidation compared to methyl analogs .
  • Metabolite Identification : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF for Phase I/II metabolites (e.g., glucuronidation at the amine) .

Q. How should researchers address contradictory data in stereochemical assignments or bioactivity results?

  • Methodological Answer :

  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., Cambridge Structural Database references for similar amines) .
  • Dose-Response Validation : Repeat bioassays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride
Reactant of Route 2
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

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